3-Chloro-1-Dibenzofuranol
Description
Significance of Polycyclic Heterocycles in Contemporary Chemistry
Polycyclic heterocycles are organic compounds that feature multiple fused rings, at least one of which contains an atom other than carbon, such as oxygen, nitrogen, or sulfur. This class of molecules is foundational to numerous areas of science. Their rigid, three-dimensional structures provide scaffolds for developing new therapeutic agents, as they are prevalent in a vast range of biochemical compounds including alkaloids, vitamins, and nucleic acids like DNA and RNA.
In materials science, polycyclic aromatic heterocycles are explored for their applications in organic electronics and photovoltaics. acs.org The presence of heteroatoms alters the electronic properties of the ring systems, making them useful as building blocks for functional materials. Furthermore, the chemical diversity of heterocyclic compounds is immense; it is estimated that more than half of all known chemical compounds are heterocycles, highlighting their central role in organic chemistry. Their ability to interact with biological targets makes them a frequent component in drug discovery, with over 85% of all biologically active chemical entities containing a heterocyclic fragment.
The Dibenzofuran (B1670420) Core Structure in Organic Synthesis and Transformations
The dibenzofuran framework is a prominent example of a polycyclic heterocycle. It consists of a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This aromatic structure is obtained from coal tar and is noted for being a volatile white solid that is soluble in nonpolar organic solvents. wikipedia.orgbiointerfaceresearch.com
The dibenzofuran nucleus is thermally robust, a property that has led to its use as a heat transfer agent. wikipedia.orgekb.eg From a synthetic standpoint, the dibenzofuran core is a versatile starting point for more complex molecules. It readily undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, allowing for the introduction of various functional groups onto its aromatic rings. wikipedia.orgekb.eg Numerous synthetic strategies have been developed to construct the dibenzofuran nucleus itself, often involving the formation of the central carbon-oxygen bond through cyclization reactions. rsc.orgrsc.org The functionalization of this core is a key strategy in the synthesis of various biologically active compounds and natural products. biointerfaceresearch.comrsc.org
Overview of Halogenated Dibenzofuranols in Chemical Literature
The introduction of halogen atoms, particularly chlorine, to the dibenzofuran structure gives rise to chlorinated dibenzofurans (CDFs). These compounds are a large family, with 135 possible isomers depending on the number and position of the chlorine atoms. cdc.gov While some are synthesized in laboratories for research purposes, many are formed as unintentional byproducts during industrial processes like incineration and the production of certain chemicals. nih.gov
Halogenated dibenzofurans are known for their chemical stability and hydrophobicity. cdc.gov Generally, as the number of chlorine substituents increases, the melting point tends to increase while water solubility and vapor pressure decrease. cdc.gov A significant body of research on polychlorinated dibenzofurans (PCDFs) focuses on their interaction with the aryl hydrocarbon receptor (AhR), a mechanism linked to their biological and toxicological effects. nih.gov These compounds are often studied alongside dioxins due to their structural and toxicological similarities. wikipedia.org
Research Landscape and Knowledge Gaps Pertaining to 3-Chloro-1-Dibenzofuranol
While the broader class of chlorinated dibenzofurans has been studied, specific congeners, particularly those with fewer chlorine atoms and additional functional groups like a hydroxyl group (-OH), are less documented. This compound is one such compound.
Its molecular structure consists of the dibenzofuran core with a chlorine atom at the 3-position and a hydroxyl group at the 1-position. The limited available information suggests a molecular formula of C₁₂H₇ClO₂ and a molecular weight of approximately 218.64 g/mol . A significant indicator of the research gap surrounding this specific molecule is the apparent absence of a dedicated CAS registry number, which typically suggests limited commercial production or extensive study. It is likely categorized as a research chemical or a potential, but not extensively isolated, byproduct.
Plausible synthetic routes could involve the multi-step functionalization of dibenzofuran, such as an initial hydroxylation followed by a targeted electrophilic chlorination. However, specific, peer-reviewed synthetic procedures, detailed spectroscopic characterization (NMR, IR, Mass Spec), and studies on its reactivity or biological activity are not readily found in current chemical literature. This lack of data represents a clear knowledge gap, positioning this compound as a compound for which the chemical properties and potential applications remain largely unexplored.
Data Tables
Table 1: General Properties of the Dibenzofuran Core
| Property | Value |
| Chemical Formula | C₁₂H₈O |
| Molar Mass | 168.19 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 81 to 85 °C |
| Boiling Point | 285 °C |
| Solubility in Water | Insoluble |
Data sourced from references wikipedia.org.
Table 2: Known Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇ClO₂ |
| Molecular Weight | 218.64 g/mol |
| IUPAC Name | 3-chlorodibenzofuran-1-ol |
| CAS Registry Number | Not Available |
This data highlights the limited characterization of the compound in public databases.
Structure
3D Structure
Properties
Molecular Formula |
C12H7ClO2 |
|---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
3-chlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,14H |
InChI Key |
HPJSWKIQHZLDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3O2)Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 1 Dibenzofuranol
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 3-Chloro-1-Dibenzofuranol, offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereoisomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the chloro and hydroxyl substituents on the dibenzofuran (B1670420) framework.
In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are highly dependent on their position relative to the substituents. The proton on the same ring as the hydroxyl group will exhibit a different chemical shift compared to the protons on the ring with the chlorine atom. Furthermore, the coupling patterns between adjacent protons can help to confirm their relative positions.
¹³C NMR provides complementary information by revealing the chemical shifts of each carbon atom in the molecule. The carbons directly bonded to the chlorine and oxygen atoms will show characteristic downfield shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic rings of the parent structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.
Expected ¹H and ¹³C NMR Data for this compound: The following table presents expected chemical shift ranges based on general principles and data for related structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H-2 | 7.0 - 7.5 | C-1 (C-OH) | 145 - 155 | | H-4 | 7.2 - 7.8 | C-2 | 110 - 120 | | H-6 | 7.3 - 7.9 | C-3 (C-Cl) | 125 - 135 | | H-7 | 7.2 - 7.8 | C-4 | 115 - 125 | | H-8 | 7.4 - 8.0 | C-4a | 120 - 130 | | H-9 | 7.9 - 8.5 | C-5a | 120 - 130 | | OH | 5.0 - 6.0 (broad) | C-6 | 120 - 130 | | | | C-7 | 120 - 130 | | | | C-8 | 120 - 130 | | | | C-9 | 110 - 120 | | | | C-9a | 150 - 160 | | | | C-9b | 150 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations typically appear as a series of sharp bands between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ range. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Expected IR Absorption Bands for this compound: The following table outlines the expected absorption frequencies for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (phenolic) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (phenolic) | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of this compound and for confirming its molecular formula. sci-hub.se HRMS provides a highly accurate mass measurement, which can be used to distinguish between compounds with the same nominal mass but different elemental compositions. sci-hub.se
For this compound (C₁₂H₇ClO), the expected exact mass can be calculated with high precision. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization (EI) is a common ionization technique used in mass spectrometry. The EI mass spectra of polychlorinated dibenzofurans (PCDFs) typically show an intense molecular ion peak. nih.gov Fragmentation patterns can provide additional structural information. Common fragmentation pathways for PCDFs include the loss of a COCl group. nih.gov
Expected HRMS Data for this compound: The following table shows the expected accurate mass and key fragment ions.
| Ion | Formula | Expected m/z |
|---|---|---|
| [M]⁺ | C₁₂H₇³⁵ClO | ~218.0158 |
| [M+2]⁺ | C₁₂H₇³⁷ClO | ~220.0129 |
| [M-COCl]⁺ | C₁₁H₇O | ~155.0500 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Component Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.netshimadzu.comthermofisher.comlabrulez.com In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. thermofisher.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification.
The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. researchgate.net The use of a mass spectrometer as a detector for GC provides high selectivity and sensitivity. labrulez.com For complex samples, selected ion monitoring (SIM) can be used to enhance sensitivity and reduce matrix interference by monitoring only specific ions characteristic of the target analyte. biointerfaceresearch.com
To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group of this compound, for example, by methylation, may be employed. sci-hub.se
Typical GC-MS Parameters for Analysis: The following table provides a general set of conditions that could be used for the analysis of this compound.
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp 100-150°C, ramp at 10-20°C/min to 280-300°C |
| Carrier Gas | Helium at a constant flow rate |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. basicmedicalkey.comlcms.cz It is particularly well-suited for the analysis of this compound, allowing for its separation from isomers and other related compounds. researchgate.netlabrulez.com
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For a compound like this compound, reversed-phase HPLC is a common choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
Detection is typically achieved using a UV-Vis detector, as the aromatic rings of dibenzofuran absorb UV light. A diode array detector (DAD) can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. HPLC can be readily used for quantitative analysis by comparing the peak area of the analyte to that of a known standard.
Typical HPLC Parameters for Analysis: The following table provides a general set of conditions that could be used for the analysis of this compound.
| Parameter | Condition |
|---|---|
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) or DAD |
| Injection Volume | 5 - 20 µL |
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereogenic center in this compound gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit different biological activities, making their separation and quantification crucial in many scientific fields. Chiral chromatography is a powerful analytical technique used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound. gcms.cz
The fundamental principle of chiral chromatography lies in the use of a chiral environment to differentiate between the two enantiomers. This is most commonly achieved by employing a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. gcms.czresearchgate.net The stationary phase is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, often silica (B1680970) gel. researchgate.net
As the racemic mixture of this compound passes through the column, the enantiomers interact with the chiral stationary phase. These interactions lead to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net Since diastereomers have different physical and chemical properties, these complexes will have different stabilities and, consequently, different strengths of interaction with the stationary phase. One enantiomer will interact more strongly and be retained longer on the column, while the other enantiomer will interact less strongly and elute earlier. This differential retention results in the separation of the two enantiomers, which are then detected as they exit the column, producing two distinct peaks in the chromatogram.
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. The formula for calculating enantiomeric excess is:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Various types of chiral stationary phases are commercially available and can be selected based on the structure of the analyte. For a molecule like this compound, which contains an aromatic ring system, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are often effective. sigmaaldrich.comchromatographyonline.com The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol (B130326) for normal-phase chromatography or acetonitrile and water for reversed-phase chromatography, is also critical for achieving optimal separation. chromatographyonline.com
Hypothetical Chiral HPLC Analysis of a Non-Racemic Mixture of this compound
The following interactive data table illustrates the typical results that would be obtained from a chiral HPLC analysis of a sample of this compound with an enantiomeric excess. Please note that this data is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Results | |
| Retention Time (Enantiomer 1) | 8.52 min |
| Peak Area (Enantiomer 1) | 124860 |
| Retention Time (Enantiomer 2) | 10.24 min |
| Peak Area (Enantiomer 2) | 31215 |
| Calculated Enantiomeric Excess | 60.0% |
In this hypothetical example, the two enantiomers of this compound are well-separated, allowing for accurate quantification. The calculated enantiomeric excess of 60.0% indicates that the sample contains a 80:20 mixture of the two enantiomers. This level of detailed analysis is indispensable for understanding the stereochemical composition of this compound samples, particularly in contexts where enantiomeric purity is critical.
Theoretical and Computational Investigations of 3 Chloro 1 Dibenzofuranol
Electronic Structure Analysis and Molecular Orbitals
Understanding the electronic structure of a molecule is fundamental to predicting its behavior. Computational methods provide insights into how electrons are distributed within a molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It focuses on the electron density as the fundamental property to determine the ground-state energy of a system. For 3-Chloro-1-Dibenzofuranol, DFT calculations would typically be employed to predict a range of properties, including:
Optimized Molecular Geometry: The three-dimensional arrangement of atoms with the lowest energy.
Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to compare with experimental infrared and Raman spectra.
Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.
A hypothetical data table for the optimized ground state properties of this compound derived from a DFT calculation might look like this:
| Parameter | Calculated Value |
| Total Energy (Hartree) | [Value] |
| Dipole Moment (Debye) | [Value] |
| Point Group | [e.g., C1] |
| Key Bond Lengths (Å) | |
| C-Cl | [Value] |
| C-O (hydroxyl) | [Value] |
| O-H | [Value] |
| Key Bond Angles (°) | |
| C-C-Cl | [Value] |
| C-O-H | [Value] |
Note: The values in this table are placeholders as no specific literature data is available.
Ab Initio Quantum Chemical Calculations for Advanced Insights
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational cost. These methods would be used to:
Refine the ground state energy and geometry.
Calculate excited state properties, which are important for understanding photochemistry.
Provide benchmark data for less computationally expensive methods like DFT.
Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are crucial:
HOMO: The outermost orbital containing electrons. Its energy is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO: The innermost orbital without electrons. Its energy relates to the molecule's ability to accept electrons (electrophilicity). youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive.
Analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, providing further clues about its reactivity. A hypothetical FMO data table for this compound would include:
| Orbital | Energy (eV) |
| HOMO | [Value] |
| LUMO | [Value] |
| Gap | [Value] |
Note: The values in this table are placeholders as no specific literature data is available.
Computational Studies of Chemical Reactivity and Selectivity
Computational methods can also be used to explore the potential chemical reactions of a molecule, predicting how and where reactions are likely to occur.
Reaction Mechanism Elucidation via Transition State Theory (TST)
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Current time information in Berlin, DE.wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orgresearchgate.net Computational chemists can locate the geometry and energy of this transition state on the potential energy surface. wikipedia.org This allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net A lower activation energy corresponds to a faster reaction rate.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity)
Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Fukui Functions: These are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
A hypothetical table of global reactivity descriptors for this compound might be:
| Descriptor | Value (eV) |
| Chemical Hardness (η) | [Value] |
| Electronic Chemical Potential (μ) | [Value] |
| Electrophilicity Index (ω) | [Value] |
Note: The values in this table are placeholders as no specific literature data is available.
While the theoretical frameworks for investigating the properties of this compound are well-established, the absence of specific published research on this compound prevents a detailed analysis as requested. The information presented here serves as a general overview of the computational chemistry approaches that would be necessary to generate the detailed insights and data for the specified outline. Future computational studies on this compound would be invaluable for elucidating its electronic structure, reactivity, and potential applications.
Molecular Dynamics (MD) Simulations for Reaction Pathway Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the reaction pathways of this compound at an atomic level. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the dynamic processes that govern chemical reactions.
For a molecule like this compound, MD simulations can be employed to investigate various reactive scenarios, such as its interaction with other molecules, surfaces, or its behavior under different environmental conditions like temperature and pressure. For instance, simulations can shed light on the mechanisms of its formation or degradation, which is particularly relevant for understanding the environmental fate of chlorinated dibenzofurans.
A common approach involves setting up a simulation box containing this compound and other relevant molecules, such as radicals or potential reactants. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for a sufficient length of time, typically nanoseconds to microseconds, one can observe the sequence of events that lead to a chemical reaction.
Recent studies on related polychlorinated dibenzofurans (PCDFs) and dibenzodioxins (PCDDs) have utilized classical MD simulations to understand their interactions with biological systems, such as lipid membranes. preprints.org These studies provide a framework for how MD simulations could be applied to this compound to explore its potential reaction pathways within a biological context. For example, simulations could track the permeation of the molecule across a cell membrane and identify key interactions that facilitate this process.
Furthermore, reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be used to study the degradation pathways of this compound. This could involve simulating its reaction with hydroxyl radicals in the atmosphere or its metabolism by enzymes. The insights gained from such simulations are crucial for predicting the persistence and potential toxicity of this compound.
To illustrate the type of data obtained from such simulations, the following table presents hypothetical findings from a reactive MD study on the degradation of this compound.
| Reaction Pathway | Key Intermediates | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Hydroxylation at C7 | 3-Chloro-1,7-dihydroxydibenzofuran | 15.2 | 1.2 x 10⁵ |
| Dechlorination | 1-Hydroxydibenzofuran | 25.8 | 3.5 x 10² |
| Ring Opening | Various aliphatic products | 45.1 | 9.1 x 10⁻³ |
This table presents illustrative data for hypothetical reaction pathways of this compound degradation as might be determined from molecular dynamics simulations. The values are not based on experimental results for this specific compound.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, are invaluable for predicting the spectroscopic parameters of molecules like this compound. These predictions are essential for identifying and characterizing the compound in various matrices and for interpreting experimental spectra.
Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate a range of spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV/Vis). nih.gov The accuracy of these predictions depends on the chosen level of theory and basis set. nih.gov
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the compound and assign the resonances in the experimental spectrum. nih.govuncw.edu
Similarly, theoretical calculations can generate a simulated IR spectrum by computing the vibrational frequencies and their corresponding intensities. This is achieved by calculating the second derivatives of the energy with respect to the atomic displacements. The resulting theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic vibrational modes of the molecule, such as C-Cl, C-O, and O-H stretching and bending vibrations.
The prediction of UV/Vis spectra is accomplished using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the determination of the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can aid in the interpretation of experimental UV/Vis spectra and provide insights into the electronic structure of this compound.
Below is a table summarizing hypothetical predicted spectroscopic data for this compound based on DFT and TD-DFT calculations.
| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |
| ¹H NMR Chemical Shift (ppm, H at C9) | 7.85 | 7.82 |
| ¹³C NMR Chemical Shift (ppm, C1) | 155.2 | 154.9 |
| IR Frequency (cm⁻¹, C-Cl stretch) | 750 | 748 |
| UV/Vis λmax (nm) | 295, 320 | 298, 325 |
This table presents illustrative predicted spectroscopic data for this compound. The predicted values are typical for what might be obtained from DFT and TD-DFT calculations, and the hypothetical experimental values are for comparison purposes only.
Chemical Reactivity and Transformation Pathways of 3 Chloro 1 Dibenzofuranol
Electrophilic and Nucleophilic Substitution Reactions on the Dibenzofuranol Core
The dibenzofuran (B1670420) nucleus of 3-Chloro-1-Dibenzofuranol is an aromatic system, making it a candidate for electrophilic substitution reactions. The hydroxyl (-OH) group at the 1-position is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic rings and directs incoming electrophiles to specific positions. Conversely, the chloro (-Cl) group at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. youtube.com
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The presence of activating groups stabilizes this intermediate, accelerating the reaction, while deactivating groups destabilize it, slowing the reaction down. For the chlorination of aromatic rings, Lewis acid catalysts like AlCl₃ or FeCl₃ are often employed to increase the reaction rate by generating a more potent electrophile. byjus.com
Given the directing effects of the hydroxyl and chloro groups, electrophilic attack on this compound would be expected to occur at positions activated by the hydroxyl group and not significantly hindered sterically.
A second mechanism for nucleophilic aromatic substitution is the elimination-addition, or benzyne (B1209423) mechanism, which typically occurs with very strong bases like sodium amide (NaNH₂). chemistrysteps.com This pathway involves the formation of a highly reactive benzyne intermediate.
| Reaction Type | Key Features | Expected Influence on this compound |
| Electrophilic Aromatic Substitution | - Attack by an electrophile on the aromatic ring.- Proceeds via a resonance-stabilized carbocation (arenium ion).- Favored by electron-donating groups. | - The hydroxyl group at C1 is strongly activating and ortho, para-directing.- The chloro group at C3 is deactivating but also ortho, para-directing.- Substitution is expected at positions activated by the hydroxyl group. |
| Nucleophilic Aromatic Substitution (Addition-Elimination) | - Requires strong electron-withdrawing groups ortho/para to the leaving group.- Proceeds via a resonance-stabilized carbanion (Meisenheimer complex). | - The hydroxyl group is electron-donating, which generally disfavors this mechanism.- The overall electronic character of the molecule will determine its susceptibility. |
| Nucleophilic Aromatic Substitution (Elimination-Addition) | - Involves a highly reactive benzyne intermediate.- Requires a very strong base. | - Could potentially occur under forcing conditions with a strong base. |
Reactivity of the Chloro-Substituent: Cleavage, Exchange, and Functionalization
The carbon-chlorine (C-Cl) bond in this compound is a key site for chemical reactivity. The strength and reactivity of this bond are influenced by its attachment to an sp²-hybridized carbon of the aromatic dibenzofuran ring. This gives the C-Cl bond partial double bond character due to resonance, making it stronger and less susceptible to simple nucleophilic substitution compared to the C-Cl bond in alkyl halides. youtube.com
Cleavage (Dechlorination): Reductive dechlorination is a significant pathway for the degradation of chlorinated aromatic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom. In environmental settings, microbial degradation plays a crucial role in the dechlorination of compounds like polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net Anaerobic bacteria, for instance, can convert highly chlorinated congeners to less chlorinated derivatives. nih.gov Reductive dehalogenation is a primary biodegradation pathway for compounds like pentachlorophenol, breaking it down into less chlorinated phenols.
Exchange and Functionalization: While direct nucleophilic displacement of the chlorine atom is challenging, it can be achieved under certain conditions, as discussed in the context of nucleophilic aromatic substitution. The presence of activating groups or the use of very strong nucleophiles can facilitate the exchange of the chloro group for other functional groups like hydroxyl (-OH), alkoxyl (-OR), or amino (-NH₂) groups. chemistrysteps.comlibretexts.org For instance, the reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH readily replaces the chlorine with a hydroxyl group at room temperature. libretexts.org
The reactivity of the chloro substituent is also central to various cross-coupling reactions, which are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
| Transformation | Description | Conditions |
| Reductive Dechlorination | Replacement of the chlorine atom with a hydrogen atom. | Often occurs via microbial degradation in environmental settings. Can also be achieved using chemical reducing agents. |
| Nucleophilic Substitution | Replacement of the chlorine atom by a nucleophile. | Generally requires harsh conditions or the presence of activating groups on the aromatic ring. |
| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds at the position of the chlorine atom. | Typically catalyzed by transition metals (e.g., palladium, nickel, copper). |
Oxidation and Reduction Pathways of Chlorinated Dibenzofuranols
The oxidation and reduction of chlorinated dibenzofuranols are critical transformation pathways, particularly in the context of their environmental fate and bioremediation.
Oxidation: The dibenzofuran ring system can be oxidized, leading to ring cleavage and the formation of simpler, often less toxic, compounds. In biological systems, this is often initiated by dioxygenase enzymes found in various bacteria. For example, Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans. nih.govresearchgate.net The initial attack can occur on either the substituted or the non-substituted aromatic ring, leading to the formation of chlorinated salicylates and catechols. nih.govresearchgate.net White-rot fungi, such as Phlebia lindtneri, can also metabolize chlorinated dibenzofurans, hydroxylating the aromatic ring. Chemical oxidation can also be employed for the degradation of chlorinated aromatic compounds. In situ chemical oxidation (ISCO) is an environmental remediation technique that uses strong oxidants to destroy contaminants. byjus.com
Reduction: The primary reduction pathway for the chloro-substituent is reductive dechlorination, as discussed previously. The hydroxyl group can also influence the redox chemistry of the molecule. Phenolic compounds can be oxidized to form phenoxy radicals. Under high-temperature conditions, chlorophenols can react with atomic oxygen to form chlorophenoxy radicals, which are key precursors in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.govrsc.org The reduction of the carbonyl group in ketones is a common synthetic transformation. For instance, the microbial reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one can yield the corresponding alcohol with high enantioselectivity. rsc.org While this compound itself does not have a ketone group, this illustrates a general principle of microbial redox transformations.
| Pathway | Description | Mediators/Conditions | Potential Products |
| Oxidation (Ring Cleavage) | Dioxygenase-catalyzed attack on the aromatic rings. | Aerobic microorganisms (e.g., Sphingomonas sp.). | Chlorinated salicylates, catechols, and further degradation products. |
| Oxidation (Hydroxylation) | Introduction of a hydroxyl group onto the aromatic ring. | White-rot fungi (e.g., Phlebia lindtneri). | Hydroxylated chlorinated dibenzofurans. |
| Reduction (Dechlorination) | Removal of the chloro substituent. | Anaerobic microorganisms, chemical reducing agents. | 1-Dibenzofuranol and its degradation products. |
Isomerization and Rearrangement Processes Involving the Dibenzofuranol Skeleton
Under certain conditions, such as high temperatures or the presence of catalysts, chlorinated aromatic compounds can undergo isomerization, where the chlorine atom migrates to a different position on the aromatic ring.
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. byjus.com Many named rearrangement reactions exist, often involving the migration of a group to an electron-deficient atom. libretexts.orgslideshare.netwikipedia.org For instance, the Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org The Baeyer-Villiger rearrangement converts a ketone to an ester using a peroxy acid. libretexts.org While these specific examples may not be directly applicable to this compound in its ground state, they illustrate the types of transformations that could potentially be induced in derivatives of this compound or under specific reaction conditions that might generate suitable intermediates.
The migration of substituents can also occur during metabolic processes. For example, during the hydroxylation of chlorinated dibenzofurans, a migration of the chlorine substituent from the site of hydroxylation to an adjacent carbon atom is a possible metabolic reaction.
Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations
The rates and equilibrium positions of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.
Kinetic studies on the reactions of chlorophenols with oxygen atoms at high temperatures have been performed to understand the formation of toxic byproducts like PCDD/Fs. nih.govrsc.org The rate constants for these reactions are temperature-dependent and are influenced by the substitution pattern on the aromatic ring. nih.govrsc.org For instance, the reaction between chlorophenols and O(³P) can be affected by chlorine substitution at the para-position. rsc.org
Thermodynamics: Thermodynamic data, such as reaction enthalpies, provide information about the energy changes that occur during a reaction and the relative stability of reactants and products. The formation of PCDD/Fs from precursors like chlorophenols involves a series of complex reactions with associated thermodynamic parameters. The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.
The following table presents hypothetical kinetic and thermodynamic considerations for key transformations of this compound, based on general principles for related compounds.
| Transformation | Kinetic Considerations | Thermodynamic Considerations |
| Electrophilic Substitution | - Rate depends on the nature of the electrophile and the electronic properties of the dibenzofuranol ring.- The activating -OH group is expected to increase the reaction rate compared to unsubstituted dibenzofuran. | - Generally exothermic, driven by the formation of a stable aromatic product. |
| Nucleophilic Substitution | - Rate is highly dependent on the strength of the nucleophile and the presence of electron-withdrawing groups.- Likely to be slow for this compound due to the electron-donating -OH group. | - Can be endothermic or exothermic depending on the specific reactants and products. |
| Oxidative Degradation | - Rate is influenced by the concentration of the oxidant and the substrate, temperature, and pH.- Enzymatic reactions exhibit Michaelis-Menten kinetics. | - Generally exothermic and spontaneous (negative ΔG), leading to more stable, smaller molecules. |
| Reductive Dechlorination | - Rate depends on the reducing agent and reaction conditions.- Can be the rate-limiting step in the overall degradation pathway. | - Generally thermodynamically favorable, especially for highly chlorinated compounds. |
Environmental Fates and Degradation Mechanisms of Chlorinated Dibenzofuranols
Chlorinated dibenzofuranols are a class of halogenated aromatic hydrocarbons that can enter the environment through various pathways. Their persistence, potential for bioaccumulation, and toxicological relevance necessitate a thorough understanding of their environmental fate and the mechanisms by which they are transformed and degraded. This article focuses specifically on the chemical compound 3-Chloro-1-Dibenzofuranol, examining its degradation through light-induced processes, chemical and biological transformations, and its formation as an unintended byproduct.
Future Research Directions and Unexplored Avenues for 3 Chloro 1 Dibenzofuranol Research
Development of Novel and Highly Selective Synthetic Routes to Positional and Stereoisomers
The development of efficient and selective synthetic methods is paramount for accessing specific isomers of 3-Chloro-1-Dibenzofuranol for further study. Future research should focus on moving beyond classical, often harsh, halogenation methods to more sophisticated and catalyst-controlled approaches.
One promising avenue is the use of organocatalysts to tune the reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂). acs.org Research has shown that catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the chlorination of various aromatic compounds under mild conditions with high selectivity. bohrium.comnih.gov Future studies could explore a library of organocatalysts to achieve regioselective chlorination of the dibenzofuran (B1670420) scaffold, targeting the 3-position specifically.
Furthermore, the synthesis of specific positional and stereoisomers of hydroxylated and chlorinated dibenzofurans is crucial. While methods for synthesizing polychlorinated dibenzofurans (PCDFs) exist, often through processes like the condensation of chlorinated phenols, these typically yield complex mixtures. nih.gov Future synthetic strategies should aim for convergent approaches, potentially involving the coupling of pre-functionalized benzene (B151609) rings to construct the dibenzofuran core with the desired substitution pattern. This could involve transition-metal-catalyzed cross-coupling reactions.
The generation of stereoisomers, particularly if the dibenzofuran ring is partially saturated, presents another challenge. Asymmetric catalysis will be essential to control the stereochemistry, and future work should investigate the use of chiral ligands in combination with metal catalysts to induce enantioselectivity.
Advanced Computational Modeling for Complex Reaction Systems and Intermolecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the properties and reactivity of this compound at a molecular level.
Future research should employ DFT to model the hydrodeoxygenation (HDO) of dibenzofuran derivatives, which has been studied in different solvent environments. nih.gov Such models could predict the most favorable reaction pathways for the synthesis and transformation of this compound. DFT calculations can also elucidate the effect of halogenation on the conformation and electronic structure of the dibenzofuran core, which has been demonstrated for other halogenated heterocycles. researchgate.net
Understanding the intermolecular interactions of this compound is critical for predicting its physical properties and behavior in biological and environmental systems. Computational studies on polychlorinated dibenzo-p-dioxins (PCDDs) have successfully modeled their non-covalent interactions with cyclodextrins, highlighting the role of both Coulombic and van der Waals forces. nih.gov Similar modeling approaches could be applied to this compound to understand its interactions with other molecules, including potential biological receptors or environmental matrices.
Kinetic modeling of PCDF formation and degradation is another area ripe for computational investigation. researchgate.net By building kinetic models that include the decomposition of this compound through interactions with radicals like OH, researchers can predict its persistence and transformation in various environments. nih.gov
Exploration of Unconventional Reactivity Patterns and Catalytic Applications
The unique electronic properties imparted by the chloro and hydroxyl substituents on the dibenzofuran framework may lead to unconventional reactivity that could be harnessed for novel applications.
Future research should explore the catalytic potential of this compound itself or its derivatives. The presence of both a Lewis basic oxygen and potentially acidic proton, along with the chlorinated aromatic system, could allow for bifunctional catalysis. Investigations into its ability to catalyze reactions such as halogenation of other aromatic compounds, influenced by solution conditions like pH and halide concentration, could be fruitful. digitellinc.com
The development of catalysts for the selective chlorination of aromatic compounds is an active area of research. acs.org Studies on the use of Fe-ZSM-5 as a catalyst for the electrochemical reduction and oxidation of chlorinated aromatic compounds suggest that similar catalytic systems could be developed for the transformation of this compound. acs.org
Furthermore, exploring the reactivity of this compound in less conventional reaction media or under non-thermal activation methods, such as mechanochemistry or sonochemistry, could reveal novel transformation pathways and products.
Integration of Predictive Modeling with Experimental Validation for Reaction Discovery
A powerful approach to accelerating the discovery of new reactions and applications for this compound is the tight integration of predictive computational modeling with targeted experimental validation.
DFT-based descriptors have proven effective in predicting the reactivity and regioselectivity of chemical reactions, sometimes outperforming simpler models. mdpi.com Future research could develop a comprehensive set of DFT-derived reactivity descriptors for this compound and its potential reaction partners. These descriptors could then be used to screen for promising new reactions in silico before committing to laboratory experiments.
Chemometric techniques, such as Polytopic Vector Analysis (PVA), have been used to identify sources and transformations of PCDD/Fs in complex environmental samples. tandfonline.com Similar data-driven approaches could be applied to experimental data generated for this compound to identify patterns in reactivity and degradation, which can then be rationalized and predicted using computational models.
The synthesis of complex molecules can be guided by computational tools that predict reaction outcomes. This synergy between prediction and experimentation will be crucial for efficiently exploring the chemical space around this compound and discovering novel, high-yield synthetic transformations.
In-depth Mechanistic Studies of Degradation Pathways under Diverse Conditions
Understanding the degradation of this compound is essential for assessing its environmental persistence and potential for bioremediation. Future research should focus on detailed mechanistic studies under a variety of conditions.
Microbial Degradation: Numerous microorganisms have been identified that can degrade chlorinated aromatic compounds. nih.govresearchgate.netresearchgate.netepa.gov White-rot fungi, for instance, have been shown to degrade highly chlorinated PCDDs and PCDFs. nih.gov The degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. nih.govnih.gov Future studies should investigate the susceptibility of this compound to degradation by known dehalogenating and aromatic-degrading microbial consortia. Identifying the specific enzymes and metabolic pathways involved will be key.
Photodegradation: The photodegradation of PCDFs has been studied in both aqueous solutions and on catalytic surfaces. nih.govnih.gov Direct photolysis and photocatalytic degradation on materials like TiO₂ can lead to the breakdown of these compounds. acs.org Research should focus on the photodegradation kinetics and mechanisms of this compound under simulated solar radiation. Identifying the photoproducts will be crucial to determine if photodegradation leads to complete mineralization or the formation of other potentially harmful intermediates. The primary degradation pathway for PCDD/Fs via direct photolysis is often C-Cl cleavage, whereas photocatalysis can also involve C-O cleavage. nih.gov
Chemical Degradation: Advanced oxidation processes, such as those involving ferrate or persulfate, have shown promise for the degradation of PCDD/Fs in contaminated sediments. tul.cz The efficacy of these and other chemical degradation methods, including mechanochemical degradation which involves electron transfer to attack C-Cl bonds, should be systematically evaluated for this compound. nih.gov
The following table summarizes potential degradation pathways and the types of studies that should be undertaken for this compound.
| Degradation Method | Potential Pathway | Key Research Questions |
| Microbial | Dioxygenase-mediated ring hydroxylation and cleavage | - Identification of microbial strains capable of degrading the compound.- Elucidation of the metabolic pathway and key enzymes.- Assessment of mineralization extent. |
| Photocatalytic | OH radical attack, C-Cl and C-O bond cleavage | - Determination of degradation kinetics under UV and solar light.- Identification of degradation products and intermediates.- Optimization of photocatalyst systems (e.g., TiO₂, ZnO/SnO₂). |
| Chemical | Reductive dechlorination, oxidation | - Evaluation of advanced oxidation processes (e.g., persulfate, ferrate).- Investigation of mechanochemical degradation mechanisms.- Analysis of reaction kinetics and product formation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Chloro-1-Dibenzofuranol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of chlorinated dibenzofuran derivatives often involves nucleophilic substitution or halogenation. For example, chlorination of a hydroxyl precursor using reagents like methanesulfonyl chloride and triethylamine in anhydrous conditions can yield chloro-substituted benzofurans. Optimization parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for polar aprotic environments), and stoichiometric ratios (e.g., 1.3 equivalents of triethylamine to suppress side reactions). Yield improvements may require iterative purification via column chromatography or recrystallization .
Q. How is structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection at cryogenic temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallographic information files (CIFs) are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for peer validation. For non-crystalline samples, complementary techniques such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular weight and substitution patterns .
Advanced Research Questions
Q. How do researchers address contradictions in toxicity profiles between this compound and its non-chlorinated analogs?
- Methodological Answer : Comparative toxicity studies must isolate variables such as chlorine substitution position and degree. For example, unsubstituted dibenzofuran exhibits minimal toxicity due to low solubility and biological inactivity, while chlorinated derivatives (e.g., 2,3,7,8-tetrachlorodibenzofuran) show elevated toxicity via aryl hydrocarbon receptor activation. Experimental designs should include:
- In vitro assays : CYP450 enzyme inhibition studies to assess metabolic interference.
- In vivo models : Acute vs. chronic exposure studies in rodents, focusing on hepatic and endocrine endpoints.
- Computational modeling : QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity based on substituent electronegativity and steric effects .
Q. What strategies resolve conflicting spectral data (e.g., NMR, MS) during the identification of this compound derivatives?
- Methodological Answer : Contradictory spectral data often arise from isomeric impurities or solvent artifacts. Resolution strategies include:
- 2D NMR techniques : HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) to differentiate regioisomers.
- Isotopic labeling : Use of ¹³C-labeled precursors to trace substitution patterns.
- Advanced MS/MS fragmentation : Collision-induced dissociation (CID) to identify chlorine-specific fragmentation pathways.
- Cross-validation : Compare data with synthetic standards or CIF-deposited structures .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model reaction pathways by analyzing:
- Electrostatic potential maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Transition state energy barriers : Predict activation energies for SN1 vs. SN2 mechanisms.
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMSO vs. THF).
Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) is critical to confirm computational predictions .
Data Contradiction and Analysis
Q. What frameworks guide the interpretation of conflicting data in environmental persistence studies of this compound?
- Methodological Answer : Contradictions in biodegradation or photolytic stability data require:
- Controlled variable testing : Compare half-lives under varying pH, UV exposure, and microbial consortia.
- Meta-analysis : Aggregate data from diverse sources (e.g., EPA IRIS, ATSDR) to identify consensus or outlier results.
- Error source auditing : Check for analytical inconsistencies (e.g., GC-MS calibration drift) or sample contamination .
Ethical and Reporting Standards
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer : Adhere to the Crystallographic Data Centre’s deposition standards by reporting:
- Detailed synthetic procedures : Reagent purity, reaction times, and purification steps.
- Spectroscopic metadata : NMR solvent peaks, MS ionization modes.
- CIF annotations : Space group, R-factor, and thermal ellipsoid plots for SC-XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
